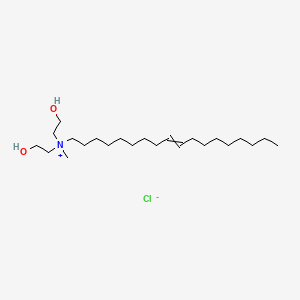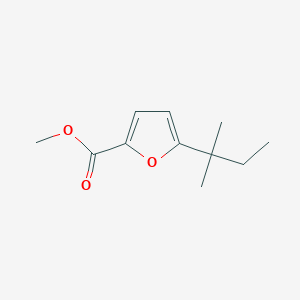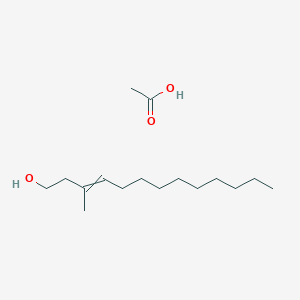
Methyl(methylphosphanylidene)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(methylphosphanylidene)phosphane is an organophosphorus compound with the formula CH₃P=PME It is a member of the phosphine family, which are compounds containing phosphorus atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl(methylphosphanylidene)phosphane can be synthesized through several methods. One common approach involves the reaction of methylphosphine with methyl iodide in the presence of a base. The reaction proceeds as follows: [ \text{KPH}_2 + \text{MeI} \rightarrow \text{MePH}_2 + \text{KI} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods to those used in laboratory synthesis. The use of Grignard reagents and organometallic reagents is common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(methylphosphanylidene)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonous acid. [ \text{MePH}_2 + \text{O}_2 \rightarrow \text{MeP(H)O}_2\text{H} ]
Protonation: It protonates to give the phosphonium ion. [ \text{MePH}_2 + \text{H}^+ \rightarrow \text{MePH}_3^+ ]
Deprotonation: With strong bases, it can be deprotonated to give methyl phosphide derivatives. [ \text{MePH}_2 + \text{KOH} \rightarrow \text{K[MePH]} + \text{H}_2\text{O} ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, acids for protonation, and strong bases like potassium hydroxide for deprotonation .
Major Products: The major products formed from these reactions include methylphosphonous acid, phosphonium ions, and methyl phosphide derivatives .
Applications De Recherche Scientifique
Methyl(methylphosphanylidene)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis, aiding in the synthesis of various organic compounds
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of materials with unique properties, such as luminescent copper complexes and porous organic ligands
Mécanisme D'action
The mechanism by which methyl(methylphosphanylidene)phosphane exerts its effects involves its ability to form stable phosphorus-centered radicals. These radicals participate in various chemical reactions, including the formation of phosphorus-carbon bonds. The compound’s reactivity is influenced by the stabilization of these radicals through p-d bonding and the presence of strong bases or oxidizing agents .
Comparaison Avec Des Composés Similaires
Methylphosphine (CH₃PH₂): A simpler organophosphorus compound with similar reactivity but fewer applications.
Triphenylphosphine (PPh₃): A widely used ligand in organometallic chemistry with different steric and electronic properties.
Dimethylphosphine (CH₃)₂PH: Another related compound with two methyl groups attached to the phosphorus atom.
Uniqueness: Methyl(methylphosphanylidene)phosphane is unique due to its ability to form stable phosphorus-centered radicals and its versatility in various chemical reactions. Its applications in catalysis, material science, and potential pharmaceutical uses set it apart from other similar compounds .
Propriétés
Numéro CAS |
90550-54-2 |
|---|---|
Formule moléculaire |
C2H6P2 |
Poids moléculaire |
92.02 g/mol |
Nom IUPAC |
methyl(methylphosphanylidene)phosphane |
InChI |
InChI=1S/C2H6P2/c1-3-4-2/h1-2H3 |
Clé InChI |
ZYYRJQXHLPNALE-UHFFFAOYSA-N |
SMILES canonique |
CP=PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)



![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)




![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
